N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-difluorophenyl group, a piperidine-linked benzo[c][1,2,5]thiadiazole dioxide core, and an acetamide bridge. While direct pharmacological data for this specific compound are unavailable in the provided evidence, structural analogs with acetamide, piperidine, and fluorophenyl motifs have demonstrated anti-inflammatory, analgesic, and antibacterial activities .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O3S/c1-24-18-4-2-3-5-19(18)26(30(24,28)29)15-8-10-25(11-9-15)13-20(27)23-17-7-6-14(21)12-16(17)22/h2-7,12,15H,8-11,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXFALZVNOWUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-Difluorophenyl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications in pharmacology.
Chemical Structure and Properties
The compound is characterized by its unique structural features:
- Molecular Formula : C17H18F2N4O2S
- Molecular Weight : Approximately 366.41 g/mol
- CAS Number : Not specified in the sources but can be identified through chemical databases.
The presence of a difluorophenyl group and a thiadiazole moiety contributes to its biological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing thiadiazole rings have shown promising antifungal and antibacterial properties. Studies have demonstrated that such compounds can inhibit the growth of various pathogens by disrupting cellular processes or inhibiting specific enzymes essential for microbial survival .
- Anticancer Activity : Thiadiazole derivatives are known for their anticancer potential. They may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes the key biological activities reported for this compound and related compounds:
| Biological Activity | Test Organism/Cell Line | Concentration | Effectiveness |
|---|---|---|---|
| Antifungal | Botrytis cinerea | 200 µg/mL | 92% inhibition |
| Antibacterial | Various bacteria | Varies | Moderate to high |
| Anticancer | MCF-7 (breast cancer) | 6.2 µM IC50 | Active |
| Cytotoxicity | HCT-116 (colon cancer) | 27.3 µM IC50 | Active |
Case Study 1: Antifungal Efficacy
A study on synthesized thiadiazole derivatives demonstrated that certain compounds could inhibit the radial growth of Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum by over 60%. The compound with a similar scaffold to this compound showed particularly high antifungal activity at a concentration of 200 µg/mL .
Case Study 2: Anticancer Properties
In vitro studies have indicated that derivatives of this compound exert significant cytotoxic effects against human breast cancer cell lines (MCF-7). The IC50 values suggest that these compounds could serve as lead candidates for further development in anticancer therapies .
Comparison with Similar Compounds
Structural Comparisons
The compound’s unique structure combines three key elements:
2,4-Difluorophenyl group : Enhances lipophilicity and influences receptor interactions.
Benzo[c][1,2,5]thiadiazole dioxide : A sulfone-containing heterocycle contributing to electronic effects and hydrogen bonding.
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Fluorine substituents (e.g., 2,4-difluorophenyl vs. 4-fluorophenyl in ) modulate electronic properties and binding affinity.
- The benzo-thiadiazole dioxide core distinguishes the target compound from simpler thiadiazoles (e.g., VA17 ) and imidazole derivatives (e.g., Compound 9 ).
Pharmacological Activity Comparisons
While direct activity data for the target compound are lacking, structurally related acetamides exhibit diverse biological effects:
Table 2: Reported Activities of Analogous Compounds
Key Observations :
- Fluorine substitution (as in 4-fluorophenyl derivatives ) correlates with improved metabolic stability, a likely advantage for the target compound.
Key Observations :
- The target compound’s synthesis may face challenges in regioselective sulfonation and piperidine coupling efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
